molecular formula C12H12N2O3 B1299953 n-(4-Amino-2-methoxyphenyl)-2-furamide CAS No. 110506-35-9

n-(4-Amino-2-methoxyphenyl)-2-furamide

Cat. No. B1299953
M. Wt: 232.23 g/mol
InChI Key: CMHQZTVPXAZJJR-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methoxyphenyl)-2-furamide” is a chemical compound with the molecular formula C9H12N2O2. It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . This involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structures of similar compounds synthesized via the Schiff bases reduction route consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .

Scientific Research Applications

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol :

    • Application: These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Method: The compounds are synthesized via a Schiff bases reduction route .
    • Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
  • Flavonoid derivatives :

    • Application: Flavonoid derivatives are potential tyrosinase inhibitors. They are used in the pharmaceutical and cosmetic industries due to their protective effect against pigmentation and dermatological disorders .
    • Method: The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol :

    • Application: These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Method: The compounds are synthesized via a Schiff bases reduction route .
    • Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
  • Flavonoid derivatives :

    • Application: Flavonoid derivatives are potential tyrosinase inhibitors. They are used in the pharmaceutical and cosmetic industries due to their protective effect against pigmentation and dermatological disorders .
    • Method: The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
    • Results: The review article provides an insight and a deeper understanding of the tyrosinase inhibitory activity of an array of natural and bioinspired phenolic compounds .

Future Directions

The compounds synthesized via the Schiff bases reduction route are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals, among others .

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQZTVPXAZJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353006
Record name n-(4-amino-2-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Amino-2-methoxyphenyl)-2-furamide

CAS RN

110506-35-9
Record name N-(4-Amino-2-methoxyphenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110506-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(4-amino-2-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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